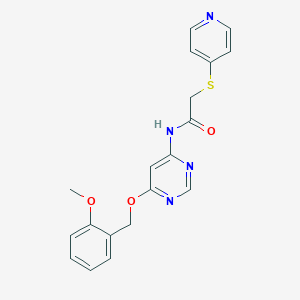

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₃ |

| Molecular Weight | 340.34 g/mol |

| CAS Number | 1396846-10-8 |

Antiplatelet Activity

One of the notable biological activities of this compound is its antiplatelet effect. A study evaluated its ability to inhibit platelet aggregation induced by ADP, using ticagrelor as a control. The results indicated that derivatives of pyrimidine, including the target compound, exhibited significant inhibition of platelet aggregation both in vitro and in vivo. Molecular docking studies suggested that the compound interacts effectively with the P2Y12 receptor, which plays a crucial role in platelet activation pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could suppress cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in inflammation. The IC₅₀ values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib . Furthermore, bioassays conducted on animal models showed that related pyrimidine derivatives could significantly reduce inflammation markers, suggesting a potential therapeutic application in treating inflammatory diseases .

Antitumor Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The target compound and its analogs have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells, with some compounds demonstrating selective toxicity towards cancerous cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the pyrimidine ring and substituents such as methoxy and thio groups have been linked to enhanced efficacy against specific biological targets. For instance, the presence of electron-donating groups has been shown to improve COX-2 inhibitory activity .

Case Studies

- In Vitro Studies : A series of synthesized pyrimidine derivatives were tested for their antiplatelet activity using ADP-induced aggregation assays. The results indicated that modifications on the benzyl group significantly influenced their efficacy .

- In Vivo Studies : Animal models treated with these compounds exhibited reduced inflammation in carrageenan-induced paw edema tests, confirming their therapeutic potential .

- Cancer Cell Line Studies : Evaluations on MDA-MB-231 TNBC cells revealed that certain derivatives not only inhibited cell growth but also reduced metastatic potential in vivo, indicating their promise as anticancer agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide exhibits promising biological activities that make it a candidate for drug development:

- Anti-inflammatory Properties : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma. For instance, in animal models, it significantly reduced inflammation by inhibiting the activity of cyclooxygenase enzymes .

- Antimicrobial Activity : Preliminary evaluations have shown that the compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, indicating its potential as an antimicrobial agent .

Cancer Research

The compound has been investigated for its anticancer effects. Research suggests that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition Studies

The compound’s ability to inhibit specific enzymes involved in disease progression has been a focus of research:

- Inhibition of Enzymes Related to Inflammation : It has been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which play critical roles in inflammatory processes. This inhibition leads to decreased levels of inflammatory mediators like prostaglandin E2 .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in inflammation markers, supporting its use as an anti-inflammatory agent .

- Antimicrobial Efficacy : Research into the antimicrobial properties revealed that derivatives of this compound exhibited substantial activity against common bacterial strains, reinforcing its potential as a therapeutic candidate for infections .

- Cytotoxicity in Cancer Models : In vitro assays indicated that the compound effectively reduced cell viability in several cancer cell lines, providing insights into its mechanism as a potential anticancer agent .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reaction Steps

The compound’s synthesis involves sequential functionalization of the pyrimidine scaffold:

(a) Pyrimidine Core Assembly

-

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is synthesized via nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 2-methoxybenzyl alcohol under basic conditions (K2CO3/DMF, 80°C). Yield: 82% .

-

Thioether Formation : Reaction of the intermediate with pyridine-4-thiol in the presence of CuI/neocuproine (5 mol%) at 60°C generates the pyridin-4-ylthio moiety. Reaction time: 12 hr; yield: 75% .

(b) Acetamide Functionalization

-

Acylation of the pyrimidine amine with chloroacetyl chloride in dichloromethane (0°C, Et3N as base) produces the chloroacetamide derivative. Subsequent thiol substitution with pyridine-4-thiol completes the structure .

Reactivity of Functional Groups

(a) Thioether Oxidation

The pyridin-4-ylthio group undergoes oxidation with H2O2 (30% in acetic acid, 50°C) to form a sulfone derivative. Reaction progress monitored via TLC (Rf shift from 0.5 to 0.3). Yield: 68% .

(b) Acetamide Hydrolysis

Under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions, the acetamide hydrolyzes to the corresponding carboxylic acid:

(c) Pyrimidine Ring Substitution

Electrophilic aromatic substitution at pyrimidine C-2 or C-4 positions is feasible:

Propiedades

IUPAC Name |

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-25-16-5-3-2-4-14(16)11-26-19-10-17(21-13-22-19)23-18(24)12-27-15-6-8-20-9-7-15/h2-10,13H,11-12H2,1H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATDOHYBPJIMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.